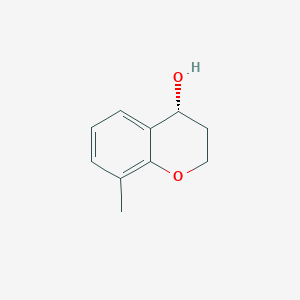

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

描述

属性

IUPAC Name |

(4R)-8-methyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9,11H,5-6H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHICYGQJHBFCPI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)[C@@H](CCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials

- Phenol Compound: Substituted phenols with R groups such as hydrogen, fluorine, chlorine, or C1-C4 alkyl groups (including methyl, ethyl, propyl variants). For the target compound, the phenol is substituted with a methyl group at the 8-position (para to the hydroxyl group).

- γ-Butyrolactone Compound: Serves as the alkylating agent providing the side chain for ring formation.

Stepwise Procedure

| Step | Reaction Conditions | Description | Outcome |

|---|---|---|---|

| S1 | Reaction of phenol with γ-butyrolactone under alkali (base) | Phenol nucleophilically attacks γ-butyrolactone to form an intermediate | Intermediate with side chain attached to phenol ring |

| S2 | Acid-catalyzed ring closure using catalysts such as ZnCl2, AlCl3, FeCl3, LnCl3, trifluoromethanesulfonic acid, or concentrated sulfuric acid | Intramolecular cyclization forms the 3,4-dihydro-2H-1-benzopyran ring | Formation of 3,4-dihydro-2H-1-benzopyran-4-ol derivative |

Example Procedure for 7-methyl derivative (analogous to 8-methyl)

- Trifluoromethanesulfonic acid (5 g) is heated to 75 °C in a dry flask.

- Intermediate (1 g) is added and heated to 150 °C with stirring for 8 hours.

- Reaction progress monitored by TLC until starting material disappears.

- Reaction quenched with dilute HCl and extracted with dichloromethane.

- Organic phase dried and crude product recrystallized from 95% ethanol.

- Yield: 45% for 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (similar cyclization applies for 8-methyl derivatives).

Alternative Synthetic Approaches and Modifications

Reductive Condensation Approach for 4-Substituted Benzopyrans

- A modified method involves the reductive condensation of 2-substituted-3,4-dihydro-2H-1-benzopyran derivatives with pyridine using aluminium amalgam (Al/HgCl2) as a catalyst.

- This method targets 4-substituted benzopyrans with pyridyl groups but demonstrates the utility of reductive condensation for constructing substituted benzopyran rings.

- The reaction proceeds with moderate overall yields (20-34%) and involves preparation of 2-substituted-7-hydroxy-chromanones as intermediates via base-catalyzed condensation of substituted acetophenones with carbonyl compounds.

Condensation of Acetophenones with Carbonyl Compounds

- Substituted acetophenones react with carbonyl compounds under base catalysis to form 2,2-disubstituted-7-hydroxy-benzopyran-4-ones.

- Subsequent methylation and nitration steps allow further functionalization.

- This route is useful for preparing benzopyran derivatives with specific substitutions, potentially adaptable for 8-methyl substitution.

Comparative Data Table of Key Preparation Parameters

化学反应分析

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to a diol using agents like diisobutylaluminum hydride (DIBAL-H).

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, often requiring strong electrophiles and Lewis acid catalysts.

Common Reagents and Conditions:

Oxidation: Chromic acid, PCC, and Dess-Martin periodinane.

Reduction: NaBH4, LiAlH4, and DIBAL-H.

Substitution: Lewis acids like aluminum chloride (AlCl3) and strong electrophiles like nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one.

Reduction: Formation of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4,4-diol.

Substitution: Formation of various substituted benzopyrans depending on the electrophile used.

科学研究应用

Biological Activities

Research indicates that (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol exhibits several notable biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, making it a potential candidate for preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory disorders.

- Neuroprotective Potential : There is emerging evidence that this compound may protect neuronal cells from damage, indicating its potential in neurodegenerative disease research.

Pharmaceutical Development

This compound is being explored for its therapeutic potential in various diseases due to its biological activities. Its ability to interact with enzymes involved in oxidative stress pathways suggests a role in drug development aimed at conditions such as Alzheimer's disease and cancer.

Photocatalytic Applications

The compound has been investigated for its photocatalytic properties, which could be harnessed in environmental applications or in the development of new materials for energy conversion processes.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antioxidant activity when tested against various free radicals. The results indicated that the compound could reduce oxidative damage in cellular models .

Case Study 2: Neuroprotective Effects

Another research investigation focused on the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Findings revealed that treatment with this compound significantly reduced cell death and preserved cell viability compared to control groups.

作用机制

The mechanism by which (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways related to oxidative stress, inflammation, and cell proliferation.

相似化合物的比较

Structural and Stereochemical Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Stereochemical Impact: The R-configuration at C4 is critical for molecular recognition in chiral environments.

- Substituent Effects: Electron-Withdrawing Groups: The 8-fluoro analog () introduces electronegativity, which may enhance metabolic stability or alter hydrogen-bonding interactions compared to the methyl group. Fused Rings: Compounds like 8b and 8c () feature additional pyran rings, which rigidify the structure and may influence binding to biological targets.

Physicochemical and Spectral Data

- Melting Points : Higher melting points in dichlorobenzoyl derivatives (e.g., 8c at 178°C vs. 8b at 125°C) correlate with increased molecular symmetry and intermolecular interactions .

- NMR Trends : In , ethoxy (14f) and benzylmercapto (14g) substituents caused distinct shifts in ¹H NMR spectra, reflecting electronic effects on proton environments.

生物活性

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, a benzopyran derivative, has garnered attention due to its potential biological activities. This compound features a fused ring structure that includes a benzene and a pyran ring, with specific stereochemistry at the 4-position that is crucial for its reactivity and biological effects. Research indicates that it may exhibit antioxidant properties, anti-inflammatory effects, and potential neuroprotective capabilities.

- Molecular Formula : C10H12O2

- Molecular Weight : 164.2 g/mol

- CAS Number : 1568108-57-5

Antioxidant Properties

Studies have shown that this compound possesses significant antioxidant activity. This is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been investigated for its potential to modulate inflammatory responses. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it has been shown to reduce nitric oxide production in macrophage cell lines stimulated by lipopolysaccharides (LPS) .

Neuroprotective Effects

Preliminary studies suggest that this compound exhibits neuroprotective effects. It may protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

The biological activity of this compound is thought to involve several molecular targets:

- Enzyme Interaction : The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

- Inflammatory Pathways : It appears to modulate signaling pathways like NF-kB and MAPK, leading to reduced inflammation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (4S)-3,4-dihydro-2H-1-benzopyran-4-ol | A stereoisomer differing at the 4-position | Different biological activity due to stereochemistry |

| Delta-tocopherol | Contains a chroman core with additional alkyl substituents | Known antioxidant properties; widely studied |

| 5,8-Dimethyl-3,4-dihydro-2H-benzopyran | Methyl groups at different positions | Variations in reactivity due to methyl positioning |

The specific stereochemistry of this compound contributes to its unique biological activities compared to its analogs .

Case Studies

- Inflammation Modulation : In a study involving RAW264.7 cells, this compound was shown to significantly decrease LPS-induced nitric oxide production, indicating its potential as an anti-inflammatory agent .

- Neuroprotection : Research on neuronal cell lines demonstrated that treatment with this compound resulted in decreased markers of oxidative stress and improved cell viability under oxidative conditions .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Investigating its pharmacokinetics and potential therapeutic applications in clinical settings could pave the way for new treatments for inflammatory and neurodegenerative diseases.

常见问题

Q. What are the key synthetic routes for (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, and how can enantiomeric purity be ensured?

The synthesis typically involves cyclization of substituted phenolic precursors under acidic or catalytic conditions. A common approach includes bromination or methylation of intermediates followed by stereoselective reduction to achieve the (4R) configuration . For enantiomeric purity, chiral chromatography (e.g., using amylose- or cellulose-based columns) or polarimetry is recommended to confirm optical rotation . Reaction optimization with catalysts like Sharpless or Jacobsen systems may improve stereochemical control.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR Spectroscopy : H and C NMR are essential for confirming the benzopyran backbone and substituent positions (e.g., methyl at C8 and hydroxyl at C4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula accuracy, while collision-induced dissociation (CID) can predict fragmentation patterns for structural validation .

- Chiral HPLC : To distinguish (4R) from (4S) enantiomers, as seen in related benzopyrans .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies should include:

Q. What in vitro bioactivity assays are suitable for preliminary screening?

- Antioxidant Activity : DPPH radical scavenging assay or FRAP (Ferric Reducing Antioxidant Power) .

- Anti-inflammatory Potential : Inhibition of NO production in LPS-stimulated macrophages .

- Enzyme Inhibition : Customize assays for targets like COX-2 or LOX, given structural similarities to bioactive benzopyrans .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. bromo/fluoro) impact biological activity and reactivity?

Comparative studies on analogs (e.g., 8-fluoro or 6-bromo derivatives) reveal that electron-withdrawing groups (Br, F) enhance electrophilic reactivity, making them better intermediates for substitutions . Methyl groups improve lipophilicity, potentially increasing membrane permeability in cellular assays . Quantitative Structure-Activity Relationship (QSAR) modeling can predict bioactivity trends across derivatives .

Q. What computational strategies are effective for predicting collision cross-section (CCS) values or docking interactions?

- CCS Prediction : Ion mobility spectrometry (IMS) coupled with machine learning algorithms (e.g., DeepCCS) can estimate CCS values for mass spectrometry workflows .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., estrogen receptors), leveraging the compound’s planar benzopyran core for π-π stacking .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Source Validation : Confirm compound purity (≥95% by HPLC) and stereochemistry, as impurities or racemic mixtures may skew results .

- Assay Reproducibility : Standardize protocols (e.g., cell line selection, incubation times) to minimize variability. For example, conflicting antioxidant data may arise from differences in DPPH concentration or solvent polarity .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., halogenation or alkylation)?

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

The (4R) configuration may enhance metabolic stability compared to (4S) enantiomers due to spatial alignment with enzyme active sites. In vivo studies in model organisms (e.g., rodents) with chiral pharmacokinetic analysis (LC-MS/MS) can quantify enantiomer-specific bioavailability .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。